tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
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Overview
Description
tert-Butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: is a chemical compound with the molecular formula C15H26O6. It is known for its unique structure, which includes a tert-butyl group, a dioxane ring, and an acetoxymethyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of tert-butyl acetate with a suitable dioxane derivative. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions and functional group transformations .
Biology and Medicine: The compound may be used in the development of pharmaceuticals and biologically active molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in drug synthesis .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of desired products. The dioxane ring and acetoxymethyl group play crucial roles in its reactivity and selectivity .
Comparison with Similar Compounds
- tert-Butyl 6-O-acetyl-2,4-dideoxy-3,5-O-isopropylidene-D-erythro-hexonate
- tert-Butyl 6-O-acetyl-2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
- 2-Methyl-2-propanyl 6-O-acetyl-2,4-dideoxy-3,5-O-isopropylidene-D-erythro-hexonate
Uniqueness: tert-Butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its specific combination of functional groups and its ability to undergo selective reactions. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C15H26O6 |
---|---|
Molecular Weight |
302.36 g/mol |
IUPAC Name |
tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C15H26O6/c1-10(16)18-9-12-7-11(19-15(5,6)20-12)8-13(17)21-14(2,3)4/h11-12H,7-9H2,1-6H3/t11-,12-/m0/s1 |
InChI Key |
NGABCYSYENPREI-RYUDHWBXSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C[C@H](OC(O1)(C)C)CC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)OCC1CC(OC(O1)(C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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